molecular formula C19H28ClF3N2O2 B2912253 1-(Cyclopentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1216616-57-7

1-(Cyclopentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2912253
CAS No.: 1216616-57-7
M. Wt: 408.89
InChI Key: OGNRILAJGJFLPO-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic small molecule featuring:

  • A propan-2-ol backbone with a cyclopentyloxy group at position 1.
  • A piperazine ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group.
  • A hydrochloride salt formulation to enhance solubility.

Properties

IUPAC Name

1-cyclopentyloxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2.ClH/c20-19(21,22)15-4-3-5-16(12-15)24-10-8-23(9-11-24)13-17(25)14-26-18-6-1-2-7-18;/h3-5,12,17-18,25H,1-2,6-11,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNRILAJGJFLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound with potential applications in pharmacology. Its structure incorporates a cyclopentyloxy group, a trifluoromethyl-substituted phenyl group, and a piperazine moiety, suggesting it may interact with various biological targets. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H26ClF3N2O\text{C}_{19}\text{H}_{26}\text{ClF}_3\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and ion channels. Piperazine derivatives are known to modulate serotonin and dopamine receptors, which are crucial in treating various neurological disorders.

Pharmacological Properties

Research indicates that this compound exhibits significant anticonvulsant , analgesic , and antidepressant activities. The following table summarizes key findings from various studies:

Activity Model Findings
AnticonvulsantMES (Maximal Electroshock)Effective in reducing seizure activity at doses of 100 mg/kg; higher lipophilicity correlated with delayed action .
AnalgesicNeuropathic pain modelShowed significant reduction in tactile allodynia; ED50 values were 1.5 mg/kg for LPP1 (a related compound) .
AntidepressantBehavioral testsDemonstrated increased locomotor activity and reduced signs of depression in rodent models .

Anticonvulsant Activity

A study conducted by Kamiński et al. synthesized various piperazine derivatives, including those similar to this compound. The results indicated that compounds with trifluoromethyl groups exhibited enhanced anticonvulsant properties compared to their non-substituted counterparts. Specifically, the compound showed effective protection against seizures in the MES test, suggesting its potential as a new anticonvulsant agent .

Analgesic Properties

In a comparative study on neuropathic pain, LPP1—related to the compound —was tested against pregabalin. The results revealed that LPP1 significantly reduced pain sensitivity without causing motor deficits, indicating its safety profile. Microscopic analysis showed that treatment with LPP1 elevated nerve growth factor (NGF) levels, which is crucial for nerve repair and regeneration .

Comparison with Similar Compounds

Substituent Variations on the Ether Group

The cyclopentyloxy group distinguishes the target compound from analogues with substituted phenoxy or bicyclic ethers:

Compound Name Ether Substituent Key Properties Reference
Target Compound Cyclopentyloxy Moderate lipophilicity; potential metabolic stability due to non-aromatic structure.
1-(4-Methoxyphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride 4-Methoxyphenoxy Increased polarity (methoxy donor); lower lipophilicity vs. cyclopentyloxy.
1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride 2-Chlorophenoxy Electron-withdrawing Cl may enhance stability but reduce BBB penetration.
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol HCl Bicycloheptane methoxy High steric bulk; may hinder receptor binding but improve pharmacokinetic half-life.

Key Insight : Cyclopentyloxy balances lipophilicity and metabolic resistance compared to aromatic or bulky ethers, optimizing bioavailability .

Piperazine Ring Substitutions

The 3-(trifluoromethyl)phenyl group on piperazine contrasts with other aryl substituents:

Compound Name Piperazine Substituent Electronic/Steric Effects Reference
Target Compound 3-(Trifluoromethyl)phenyl Strong electron-withdrawing CF₃ group enhances receptor binding (e.g., serotonin/dopamine).
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride 4-Methoxyphenyl Electron-donating OCH₃ may reduce affinity for receptors requiring electron-deficient aryl groups.
1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-2-ol derivatives Phenyl Lack of substituents reduces steric hindrance but may lower specificity.
4-(3-Trifluoromethylphenyl)piperidine hydrochloride 3-Trifluoromethylphenyl (piperidine) Piperidine (vs. piperazine) reduces basicity, altering pharmacokinetics.

Pharmacological and Physicochemical Data

Limited direct data are available, but trends emerge from related compounds:

Property Target Compound (Predicted) 1-(4-Methoxyphenoxy)-3-(4-(3-CF₃-phenyl)piperazin-1-yl)propan-2-ol HCl 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol diHCl
Molecular Weight ~440-460 g/mol 446.9 g/mol 415.4 g/mol
Solubility High (HCl salt) Moderate (HCl salt) High (dihydrochloride)
LogP (Estimated) ~3.5-4.0 ~3.0 ~2.8
Synthetic Yield Not reported Not reported Not reported

Key Insight: The target’s cyclopentyloxy group likely increases LogP vs. methoxyphenoxy analogues, favoring CNS penetration .

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